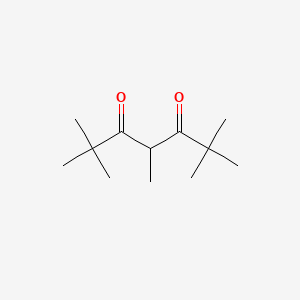

2,2,4,6,6-Pentamethyl-3,5-heptanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6,6-pentamethylheptane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(9(13)11(2,3)4)10(14)12(5,6)7/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZURKKTJQPBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C)(C)C)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282798 | |

| Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-42-5 | |

| Record name | NSC28031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,6,6-PENTAMETHYL-3,5-HEPTANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,4,6,6 Pentamethyl 3,5 Heptanedione

Established Synthetic Routes to 2,2,4,6,6-Pentamethyl-3,5-heptanedione

Established methods for the synthesis of β-diketones, including the target compound, often rely on classical condensation reactions. These routes are characterized by their reliability and have been foundational in the field of organic synthesis.

Synthetic Approaches Utilizing Pivalic Acid Precursors

A primary and well-documented method for the synthesis of this compound involves the use of pivalic acid derivatives. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is central to this approach. wikipedia.org This reaction typically occurs between an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.

One common pathway involves the reaction of a pivalic acid derivative with a ketone. Specifically, pivalic acid can be reacted with acetone (B3395972) in the presence of a strong base, such as potassium tert-butoxide, to yield the desired diketone. The reaction is conducted under controlled temperature conditions to ensure the selective formation of this compound.

An analogous and illustrative synthesis is that of the closely related symmetrical diketone, 2,2,6,6-tetramethyl-3,5-heptanedione. A disclosed method for its synthesis involves the reaction of methyl pivalate (B1233124) (methyl trimethylacetate) with pinacolone (B1678379) (tert-butyl methyl ketone) in the presence of a base and a solvent. google.com The process generally includes the following steps:

Material Feeding: Mixing methyl pivalate, a base (such as sodium ethoxide, potassium tert-butoxide, or sodium tert-butoxide), and a solvent (like DMSO or DMF). google.com

Reaction: The mixture is heated (typically between 20-60°C) and stirred continuously while pinacolone is slowly added. The reaction proceeds under normal pressure for a period of 8 to 48 hours. google.com

Purification: The resulting reaction liquid containing the product is then purified, often by adding water and stirring. google.com

This methodology highlights the general conditions that can be adapted for the synthesis of the unsymmetrical this compound by selecting the appropriate ketone starting material. The use of sterically hindered acid chlorides, derived from precursors like pivalic acid, has been shown to be effective in condensations with enolates, providing good to excellent yields of bulky β-diketones. nih.gov

Table 1: Reaction Parameters for the Synthesis of 2,2,6,6-Tetramethyl-3,5-heptanedione

| Parameter | Details |

|---|---|

| Pivalic Acid Derivative | Methyl pivalate |

| Ketone | Pinacolone (tert-butyl methyl ketone) |

| Bases | Sodium ethoxide, Potassium tert-butoxide, Sodium tert-butoxide |

| Solvents | DMSO, DMF |

| Reaction Temperature | 20-60°C |

| Reaction Time | 8-48 hours |

Data derived from a synthetic method for a structurally similar compound. google.com

Radical Methylation Pathways for 1,3-Diketones Applied to this compound Synthesis

While direct radical methylation of a precursor to specifically yield this compound is not extensively detailed in the available literature, the principles of radical methylation of ketones and the alkylation of 1,3-diketones are well-established and represent a potential synthetic pathway.

Radical methylation involves the introduction of a methyl group onto a substrate via a free radical intermediate. In the context of ketones, this would typically involve the generation of a radical at the α-carbon, followed by reaction with a methyl radical source. The selective C–H methylation of sp2 and sp3 carbon centers has become a significant transformation in organic synthesis. researchgate.net

More commonly, the introduction of alkyl groups at the α-position of a diketone is achieved through nucleophilic substitution reactions of the corresponding enolate. The regioselectivity of such alkylations is a critical consideration, especially for unsymmetrical diketones. The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed, thereby directing the position of alkylation. quimicaorganica.org For instance, the use of strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent typically favors the formation of the less substituted (kinetic) enolate. quimicaorganica.org

A general method for the C-selective alkylation of cyclic β-diketones involves the formation of a ketodimethyl hydrazone derivative, which then undergoes alkylation with an unactivated sp3 electrophile, followed by hydrolysis to yield the 2,2-dialkylcycloalkanedione. researchgate.net While this applies to cyclic systems, the underlying principle of derivatization to control regioselectivity is relevant to the synthesis of acyclic, unsymmetrical diketones as well.

Exploration of Novel Synthetic Strategies for this compound

The development of new synthetic methods focuses on improving efficiency, selectivity, and sustainability. For a molecule like this compound, novel strategies would aim to control the placement of the methyl groups with high precision and under environmentally benign conditions.

Chemo- and Regioselective Synthesis of this compound

The synthesis of an unsymmetrical β-diketone such as this compound presents a significant challenge in regioselectivity. The central carbon atom is flanked by two different carbonyl environments, one attached to a tert-butyl group and the other to an isopropyl group (formed after methylation).

Controlling the regioselectivity of reactions on β-diketones is a subject of ongoing research. For instance, methods for the direct, regioselective, and enantioselective allylation of β-diketones have been developed. nih.govnih.gov These methods often overcome the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form for Brønsted acid activation. nih.govnih.gov Such strategies could potentially be adapted for the selective methylation of a suitable precursor to generate this compound.

The key to a regioselective synthesis would be to differentiate the two α-positions of a precursor diketone or to construct the molecule sequentially in a controlled manner. A crossed Claisen condensation, where one of the ester partners is non-enolizable, is a classical approach to achieving regioselectivity in the synthesis of β-diketones. organic-chemistry.org In the context of this compound, this could involve the reaction of an enolate derived from 3,3-dimethyl-2-butanone with an ester of pivalic acid. The conditions would need to be carefully optimized to favor the desired cross-condensation over self-condensation of the ketone.

Table 2: Factors Influencing Regioselective Alkylation of Ketones

| Factor | Influence on Selectivity |

|---|---|

| Base | Strong, bulky bases (e.g., LDA) favor the kinetic enolate (less substituted side). Weaker bases and higher temperatures favor the thermodynamic enolate (more substituted side). |

| Solvent | Aprotic solvents are essential for maintaining the regioselectivity of kinetically formed enolates. Protic solvents can lead to equilibration. |

| Temperature | Low temperatures favor the formation of the kinetic product. |

| Counterion | Lithium is often preferred as it maintains a tight coordination with the oxygen, reducing proton exchange and equilibration. |

General principles derived from the study of ketone enolate alkylation. quimicaorganica.org

Sustainable and Green Chemistry Approaches to this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound would involve several considerations.

One key aspect is the use of safer solvents. Traditional organic solvents often used in Claisen condensations, such as DMSO and DMF, have environmental and health concerns. Green chemistry encourages the use of alternative, more benign solvents, or even solvent-free reaction conditions. nih.gov For example, carrying out reactions in water/ethanol mixtures at room temperature has been demonstrated as a green approach for some condensation reactions. nih.gov

Another principle is waste minimization. This can be achieved by improving the atom economy of the reaction, which means maximizing the incorporation of material from the starting materials into the final product. Catalytic methods are often superior to stoichiometric reactions in this regard. While the Claisen condensation typically requires a stoichiometric amount of base, the development of catalytic versions would be a significant green advancement. wikipedia.org

Energy efficiency is also a core tenet of green chemistry. nih.gov Developing synthetic routes that can be performed at ambient temperature and pressure would reduce the energy consumption of the process. Furthermore, the use of renewable feedstocks and the design of processes that are less prone to chemical accidents contribute to a more sustainable production method. nih.gov While specific green synthetic routes for this compound are not yet prominent in the literature, the application of these general principles to its established synthetic pathways offers a clear direction for future research and industrial production.

Reaction Mechanisms and Chemical Transformations of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione

Enol-Keto Tautomerism and Its Influence on Reactivity

A fundamental characteristic of β-dicarbonyl compounds is their existence as a dynamic equilibrium between two constitutional isomers, known as tautomers: the diketo form and the enol form. chemrxiv.orglibretexts.org This phenomenon, keto-enol tautomerism, is crucial as it dictates the compound's reactivity. masterorganicchemistry.comlibretexts.org The interconversion is typically catalyzed by traces of acid or base. libretexts.orgmasterorganicchemistry.com

For 2,2,4,6,6-Pentamethyl-3,5-heptanedione, the equilibrium involves the migration of a proton from the central carbon (C4) to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the dicarbonyl moiety.

In most simple β-diketones, the enol form is significantly stabilized by two key factors: the formation of a conjugated system between the C=C and C=O double bonds, and the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. libretexts.org For example, 2,4-pentanedione exists as approximately 85% enol form at equilibrium. libretexts.org

However, the substitution pattern on the dicarbonyl backbone dramatically affects the position of this equilibrium. Research based on structural data and theoretical calculations has shown that steric hindrance is a primary driving force that can shift the equilibrium away from the enol tautomer. rsc.org Specifically, bulky substituents on the carbons flanking the carbonyls (positions 2 and 6) and particularly on the central carbon (position 4) can destabilize the planar enol form. rsc.orgmdpi.com The enol content is observed to decrease as the size of the substituent on the central carbon increases. mdpi.com

In the case of this compound, the presence of a methyl group at the central C4 position, in addition to the two sterically demanding tert-butyl groups at C2 and C6, strongly disfavors the formation of the enol tautomer. The steric clash between these bulky groups would disrupt the planarity required for an effective conjugated system and intramolecular hydrogen bond. Consequently, the tautomeric equilibrium for this compound lies heavily on the side of the diketo form.

Table 1: Factors Influencing Tautomeric Equilibrium in β-Diketones

| Factor | Influence on Enol Content | Relevance to this compound |

|---|---|---|

| Conjugation | Stabilizes the enol form, increasing its population. libretexts.org | The planar enol form is sterically hindered by the pentamethyl substitution, reducing the stabilizing effect of conjugation. |

| Intramolecular H-Bonding | Stabilizes the enol form, increasing its population. libretexts.org | Steric hindrance disrupts the ideal geometry for a strong intramolecular hydrogen bond. |

| Substitution at Central Carbon | Bulky groups decrease enol content by destabilizing the planar enol structure. rsc.orgmdpi.com | The methyl group at C4 significantly shifts the equilibrium toward the diketo form. |

| Solvent Polarity | The enol form is less polar; nonpolar solvents tend to favor the enol, while polar solvents favor the more polar keto form. mdpi.com | In any solvent, the inherent steric factors will predominantly favor the diketo tautomer. |

This predominance of the diketo form means that the characteristic reactions of the enol tautomer are less pronounced for this compound compared to less substituted β-diketones.

Nucleophilic and Electrophilic Reactivity Profiles

The dual nature of the keto-enol tautomerism imparts both nucleophilic and electrophilic character to β-dicarbonyl compounds.

Electrophilic Reactivity: The diketo tautomer, which is the dominant form for this compound, possesses two electrophilic centers at the carbonyl carbons. These carbons are susceptible to attack by nucleophiles. However, the reactivity of these electrophilic sites is severely diminished by steric shielding. The two bulky tert-butyl groups effectively block the trajectory of incoming nucleophiles, making nucleophilic addition to the carbonyl groups significantly more difficult than in less hindered ketones.

Nucleophilic Reactivity: While the enol form is present in very low concentrations, it can be deprotonated by a suitable base to form a resonance-stabilized enolate anion. The negative charge in the enolate is delocalized between the central carbon and the two oxygen atoms. This enolate is a potent nucleophile, with the central carbon atom being the typical site of reaction with electrophiles (C-alkylation). bham.ac.uk

However, the nucleophilicity of the enolate derived from this compound is also modulated by steric factors. The methyl group on the nucleophilic carbon and the adjacent tert-butyl groups create a crowded environment, hindering its ability to attack electrophiles. This steric hindrance can significantly slow down or prevent reactions that proceed readily with less substituted enolates.

Specific Reaction Pathways Involving the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl moiety can undergo oxidative reactions, although the specific pathway depends on the oxidant and the reaction conditions. The steric hindrance in this compound can be expected to influence the feasibility and outcome of these reactions.

One potential oxidative pathway involves the cleavage of the enol form. The C=C double bond of the enol tautomer is susceptible to cleavage by strong oxidizing agents like ozone (O₃) or hot, acidic potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comyoutube.com

Ozonolysis : Reaction with ozone, followed by an appropriate workup, would cleave the double bond of the enol. youtube.com This would break the C3-C4 bond (or C4-C5 bond, depending on the enol tautomer), leading to the formation of carboxylic acid fragments. Given the structure, this would likely result in pivalic acid and 2,2-dimethyl-3-oxobutanoic acid, which may undergo further reactions.

Permanganate Oxidation : Hot, concentrated potassium permanganate is a powerful oxidizing agent that can cleave ketones and the double bonds of enols. libretexts.orgyoutube.com This harsh oxidation would also be expected to cleave the molecule, ultimately yielding carboxylic acids like pivalic acid.

The rate of these reactions would likely be slow due to the very low concentration of the reactive enol tautomer at equilibrium. The diketo form is generally resistant to oxidation under milder conditions.

Condensation and cyclization reactions are hallmarks of dicarbonyl chemistry, often used to synthesize larger, more complex molecules, particularly heterocycles.

A prominent reaction of 1,3-diketones is the formation of pyrazoles through condensation with hydrazine (B178648) (H₂N-NH₂). hilarispublisher.comyoutube.com In this reaction, the two nitrogen atoms of hydrazine react with the two carbonyl groups of the diketone. The mechanism involves the initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of a stable, aromatic pyrazole (B372694) ring. youtube.com

For this compound, reaction with hydrazine would be expected to yield 3,5-di-tert-butyl-1,4-dimethyl-1H-pyrazole. Despite the steric hindrance around the carbonyl groups, this reaction is often robust and driven by the formation of the stable aromatic heterocyclic product.

Table 2: Plausible Reaction Pathway for Pyrazole Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of one nitrogen of hydrazine on an electrophilic carbonyl carbon. | Hemiaminal intermediate |

| 2 | Dehydration to form a hydrazone. | Hydrazone of the diketone |

| 3 | Intramolecular nucleophilic attack by the second nitrogen on the remaining carbonyl carbon. | 5-membered ring intermediate |

| 4 | Dehydration of the cyclic intermediate. | Aromatic 3,5-di-tert-butyl-1,4-dimethyl-1H-pyrazole |

Conversely, other common condensation reactions like the Knoevenagel condensation are unlikely to occur. The Knoevenagel reaction requires an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com Since the central carbon (C4) of this compound is a methine group (CH) and is sterically hindered, it cannot act as the nucleophile in a Knoevenagel-type condensation.

Similarly, the Paal-Knorr synthesis is used to form furans, pyrroles, and thiophenes specifically from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org As this compound is a 1,3-diketone, it is not a suitable substrate for the Paal-Knorr reaction.

Coordination Chemistry of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione As a Ligand

Ligand Design Principles and Steric Effects in β-Diketone Coordination

The design of β-diketonate ligands for specific applications in coordination chemistry hinges on the strategic modification of substituents on the β-diketone framework. These modifications allow for the fine-tuning of both the steric and electronic properties of the resulting metal complexes. The introduction of bulky substituents, such as the multiple methyl groups in 2,2,4,6,6-pentamethyl-3,5-heptanedione, is a key design principle aimed at enforcing specific coordination numbers and geometries, as well as enhancing the volatility and solubility of the metal complexes in organic solvents.

The steric hindrance imparted by the bulky alkyl groups serves to shield the central metal ion. This can limit the number of ligands that can coordinate to the metal, often preventing the formation of polymeric structures and favoring the formation of monomeric species. This steric protection can also create a more defined and constrained coordination sphere around the metal, influencing the reactivity and stability of the complex. For instance, increased steric bulk can prevent the coordination of additional solvent molecules or other potential ligands, leading to complexes with lower coordination numbers than might be observed with less hindered ligands.

Complexation with Transition Metals

The 2,2,4,6,6-pentamethyl-3,5-heptanedionate ligand readily forms complexes with a variety of transition metals. The formation of these complexes is driven by the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more stable complex compared to coordination by two analogous monodentate ligands.

Detailed studies on the formation of copper(I) complexes specifically with 2,2,4,6,6-pentamethyl-3,5-heptanedionate are not extensively reported in the literature. However, the stabilization of the +1 oxidation state of copper is often achieved with ligands that can prevent disproportionation to Cu(0) and Cu(II). Bulky ligands are known to play a crucial role in stabilizing low-coordinate copper(I) centers. The significant steric hindrance provided by 2,2,4,6,6-pentamethyl-3,5-heptanedionate would be expected to favor the formation of stable, low-coordinate Cu(I) complexes. The synthesis of such complexes would likely involve the reaction of a suitable copper(I) precursor, such as [Cu(CH₃CN)₄]PF₆, with the deprotonated ligand in an inert atmosphere. The bulky nature of the ligand would sterically inhibit the close approach of multiple copper centers, thereby disfavoring the disproportionation reaction.

While specific data for the pentamethylated ligand is scarce, studies on the related copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) show its utility as a catalyst in various organic reactions, highlighting the stability and accessibility of copper complexes with bulky β-diketonate ligands. lookchem.comresearchgate.net

In its anionic form, 2,2,4,6,6-pentamethyl-3,5-heptanedionate typically acts as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms. This forms a stable six-membered ring. For divalent transition metal ions, complexes with the general formula M(pmhd)₂ (where pmhd is the anion of this compound) are commonly formed.

The coordination geometry around the metal center is highly dependent on the nature of the metal ion and the steric demands of the ligand. For a four-coordinate complex, either a tetrahedral or a square planar geometry is possible. With a ligand as bulky as this compound, a distorted tetrahedral geometry is often favored to minimize steric repulsion between the ligands. However, for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), a square planar geometry is electronically favored and can be achieved despite the steric bulk.

For trivalent metal ions, tris-chelate complexes of the type M(pmhd)₃ are formed. In these six-coordinate complexes, an octahedral geometry is expected. The significant inter-ligand repulsion due to the bulky substituents can lead to distortions from ideal octahedral symmetry.

| Coordination Number | Typical Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral or Square Planar | Cu(II), Ni(II), Pd(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(III) |

The five methyl groups on the this compound ligand create a highly congested environment around the coordinated metal ion. This steric bulk has several significant consequences for the metal's coordination sphere:

Enforced Low Coordination Numbers: The sheer size of the ligands can prevent the metal from achieving higher coordination numbers that might be common with smaller ligands like acetylacetonate.

Distortion of Coordination Geometries: The steric repulsion between adjacent ligands can force bond angles to deviate from their ideal values in geometries like tetrahedral or octahedral. This can lead to complexes with unique spectroscopic and reactive properties.

Enhanced Volatility: The bulky, non-polar alkyl groups effectively shield the polar M-O bonds, reducing intermolecular interactions in the solid state. This leads to weaker crystal lattice forces and, consequently, higher volatility. This property is particularly important for applications like Metal-Organic Chemical Vapor Deposition (MOCVD).

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of f-block elements is often characterized by high and variable coordination numbers, a consequence of their large ionic radii and the predominantly electrostatic nature of their bonding. β-diketonate ligands, including this compound, are particularly effective for complexing these ions.

A primary goal in the design of lanthanide tris(β-diketonate) complexes is to create volatile, thermally stable, and soluble species. researchgate.net These properties are crucial for their use as precursors in MOCVD for the deposition of lanthanide-containing thin films. The use of bulky β-diketonates like this compound and the closely related 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) is a key strategy to achieve this.

The design principles for these complexes are as follows:

Steric Encapsulation: Three bulky β-diketonate ligands can effectively wrap around the large lanthanide ion, providing a high degree of steric shielding. This saturation of the coordination sphere prevents the coordination of water or other solvent molecules, which can quench luminescence and lead to the formation of less volatile, bridged species.

Charge Neutralization: The monoanionic nature of the β-diketonate ligand allows for the formation of neutral Ln(diketonate)₃ complexes with trivalent lanthanide ions, which contributes to their volatility.

Lipophilicity: The extensive alkyl substitution on the ligand enhances the lipophilicity of the complex, making it soluble in nonpolar organic solvents.

These design features result in monomeric, coordinatively saturated complexes that exhibit the desired volatility for MOCVD applications. For example, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) is a well-known precursor with good thermal stability. While lanthanide ions have a tendency for high coordination numbers (typically 8 or 9), the steric bulk of three large β-diketonate ligands can sometimes result in coordinatively saturated, six-coordinate species, or they may dimerize or coordinate solvent molecules to achieve a higher coordination number if sterically permitted. The balance between achieving coordinative saturation and minimizing steric strain is a critical aspect of the design of these complexes. mdpi.com

| Property | Influence of Bulky Ligand | Application |

|---|---|---|

| Volatility | Increased due to reduced intermolecular forces | MOCVD |

| Solubility | Enhanced in organic solvents | Solution-based processing |

| Thermal Stability | Generally high | MOCVD |

| Coordination Number | Typically 6-8, monomeric | Luminescence, Catalysis |

Structural Analysis of Lanthanide-2,2,4,6,6-Pentamethyl-3,5-heptanedionate Complexes

The ligand this compound, often referred to by its common name dipivaloylmethane (dpm), forms well-defined tris-complexes with the trivalent lanthanide ions (Ln³⁺) of the general formula [Ln(dpm)₃]. Structural analyses of these complexes have revealed a significant trend that is dependent on the ionic radius of the lanthanide metal. A clear distinction exists between the structures of complexes with lighter, larger lanthanides and those with heavier, smaller lanthanides. nih.gov

Complexes of the early lanthanides, from Lanthanum (La) to Gadolinium (Gd), typically crystallize as dimeric species, [Ln(dpm)₃]₂. nih.gov In these dimers, each lanthanide ion is seven-coordinate. This is achieved through the chelation of three dpm ligands and the formation of a bridge to the adjacent metal center via one of the oxygen atoms from a dpm ligand on that neighboring unit. rsc.org

In contrast, the complexes of the later, smaller lanthanides, from Terbium (Tb) to Lutetium (Lu), are generally monomeric in the solid state. nih.gov In these [Ln(dpm)₃] monomers, the central lanthanide ion is six-coordinate, with the six oxygen atoms from the three chelating dpm ligands defining the coordination sphere. The geometry of this six-coordinate environment is best described as a trigonal prism. rsc.org Gas electron diffraction studies and density functional theory (DFT) calculations have shown that these monomeric complexes adopt a D₃ molecular symmetry. rsc.org

The contraction of the ionic radius across the lanthanide series is the primary driver for this structural change from dimeric to monomeric forms. The decreasing size of the heavier lanthanides leads to greater steric crowding around the metal center, which disfavors the formation of a seven-coordinate dimer and stabilizes the less crowded six-coordinate monomeric structure. nih.gov This trend also influences the volatility of the complexes, with the monomeric compounds of the heavier lanthanides being more volatile than the dimeric complexes of the lighter ones. nih.gov

| Lanthanide (Ln) | Structural Type | Coordination Number | Coordination Geometry | Ln-O Bond Length (Å) |

|---|---|---|---|---|

| La | Dimeric [La(dpm)₃]₂ | 7 | - | 2.438 (DFT) |

| Pr | Dimeric [Pr(dpm)₃]₂ | 7 | - | - |

| Nd | Monomeric (Gas Phase) | 6 | Distorted Trigonal Prism | 2.322(5) (GED) / 2.383 (DFT) |

| Gd | Dimeric [Gd(dpm)₃]₂ | 7 | - | 2.322 (DFT) |

| Er | Monomeric | 6 | Trigonal Prism | 2.267 (DFT) |

| Yb | Monomeric | 6 | Distorted Trigonal Prism | 2.208(5) (GED) / 2.243 (DFT) |

| Lu | Monomeric | 6 | Trigonal Prism | 2.232 (DFT) |

Data sourced from gas electron diffraction (GED) and density functional theory (DFT) calculations. rsc.org

Complexation with Alkaline Earth Metals (e.g., Strontium)

This compound (or its close analog 2,2,6,6-tetramethyl-3,5-heptanedione, tmhd) readily forms complexes with alkaline earth metals like strontium (Sr). Due to the large ionic radius and preference for high coordination numbers, strontium(II) complexes with this ligand often exhibit oligomerization or incorporate additional ligands to satisfy the metal's coordination sphere, resulting in heteroleptic complexes. mdpi.com

The simple binary complex, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium, [Sr(tmhd)₂], is known, often as a hydrate. cnr.itresearchgate.net However, the development of volatile precursors for techniques like metal-organic chemical vapor deposition (MOCVD) has led to the synthesis and structural characterization of numerous heteroleptic strontium complexes where the tmhd ligand is paired with other ancillary ligands, such as polyethers or aminoalkoxides. mdpi.commdpi.com

These heteroleptic complexes can be monomeric, dimeric, or even trimeric. For example, the complex Sr(todH)(tmhd)₂ (where todH is an ethereal alcohol ligand) was found to be a monomeric species. mdpi.com In this structure, the strontium atom is octa-coordinate, bonded to two bidentate tmhd ligands and the todH ligand, adopting a bicapped trigonal prismatic geometry. mdpi.com

Dimeric structures are also observed, such as in the complex [Sr(mee)(tmhd)₂]₂ (where meeH is another ethereal alcohol). mdpi.com Here, two strontium centers are bridged by oxygen atoms from the tmhd ligands. The coordination geometry around the strontium ions in this dimer is described as highly distorted square antiprismatic. mdpi.com A more complex trimeric structure, [Sr₃(dadamb)₄(tmhd)₂] (where dadamb is an aminoalkoxide ligand), has also been characterized, featuring a combination of bridging oxygen atoms from both the aminoalkoxide and tmhd ligands. mdpi.com The formation of these varied oligomeric structures highlights the flexibility of the strontium coordination environment and the challenge in preventing the formation of low-volatility oligomers. mdpi.com

| Complex Formula | Structural Type | Sr Coordination Number | Coordination Geometry |

|---|---|---|---|

| Sr(todH)(tmhd)₂ | Monomer | 8 | Bicapped Trigonal Prism |

| [Sr(mee)(tmhd)₂]₂ | Dimer | - | Distorted Square Antiprismatic |

| [Sr₃(dadamb)₄(tmhd)₂] | Trimer | - (varied) | Distorted Capped Octahedral / Trigonal Prism |

Supramolecular Assembly and Chirality Transfer in Coordination Complexes

While this compound is an achiral molecule, its coordination complexes, particularly the octahedral tris-chelates formed with trivalent metals like the lanthanides, are inherently chiral. The three bidentate ligands arrange themselves around the metal center in a propeller-like fashion, which can exist in two non-superimposable, mirror-image forms: the left-handed (Λ) and right-handed (Δ) enantiomers.

In solution, these enantiomers typically interconvert rapidly, resulting in a racemic mixture. However, this inherent molecular chirality can be the basis for chirality transfer and the formation of chiral supramolecular assemblies. Several pathways can lead to the expression of chirality on a supramolecular level:

Spontaneous Resolution: Under specific crystallization conditions, a racemic solution of a chiral complex can yield separate crystals containing only the Λ or only the Δ enantiomer. This phenomenon, known as spontaneous resolution or conglomerate formation, occurs when the interactions between molecules of the same chirality in the crystal lattice are more favorable than interactions between molecules of opposite chirality. mdpi.com This results in a bulk sample of enantiomerically pure crystals, even though the starting material was achiral. This has been observed for some heterometallic lanthanide-transition metal complexes. mdpi.com

Solvent-Induced Chirality: The assembly of achiral building blocks can sometimes be directed by a chiral environment, such as a chiral solvent. mdpi.com Non-covalent interactions between the solvent molecules and the metal complexes during the self-assembly process can favor the formation of supramolecular structures with a specific handedness. researchgate.net This leads to an induced chirality in the bulk material that is dictated by the chirality of the medium.

For complexes of this compound, the formation of the chiral Δ and Λ isomers is the crucial first step. The bulky tert-butyl groups of the ligand play a significant role in the intermolecular interactions that govern the packing in the solid state and the stability of supramolecular assemblies. While specific studies detailing the supramolecular chiral assembly of simple [M(dpm)₃] complexes are not abundant, the fundamental principles of coordination chemistry establish that these achiral ligands provide the essential foundation for molecular chirality, which can then be expressed at a higher structural level through self-assembly or crystallization. researchgate.net

Catalytic Applications of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione and Its Complexes

Applications in Polymerization Catalysis

Metal complexes derived from β-diketonate ligands are known to be versatile catalysts in various organic transformations, including polymerization reactions. The steric and electronic properties of the β-diketonate ligand can significantly influence the catalytic activity and selectivity of the metal center. In principle, complexes of 2,2,4,6,6-Pentamethyl-3,5-heptanedione with various transition metals or lanthanides could be synthesized and explored as catalysts for different types of polymerization, such as ring-opening polymerization of cyclic esters or coordination polymerization of olefins.

The bulky pentamethyl-substituted heptanedione ligand could offer enhanced stability to the resulting metal complexes and influence the stereochemistry of the polymerization process. The specific metal ion coordinated to the ligand would be a primary determinant of the type of polymerization that could be catalyzed and the nature of the resulting polymer.

However, a thorough review of available scientific databases and research articles did not yield specific examples or detailed studies on the use of this compound complexes in polymerization catalysis. Consequently, data tables detailing research findings, such as catalyst activity, polymer molecular weight, and polydispersity index, cannot be provided at this time. Further research in this specific area would be required to generate such data and to fully assess the potential of these complexes in the field of polymerization catalysis.

Advanced Characterization and Spectroscopic Studies of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For a β-diketone like 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), the spectrum is relatively simple due to the molecule's symmetry. The key feature of many β-diketones is the keto-enol tautomerism, which is often rapid on the NMR timescale, leading to averaged signals. In its enol form, a characteristic signal for the vinyl proton appears, alongside a signal for the enolic hydroxyl group.

For the diketo form of Hthd, two main signals are expected: one for the methyl protons of the tert-butyl groups and another for the methylene (B1212753) protons situated between the two carbonyl groups. chemicalbook.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For Hthd, one would expect to see signals corresponding to the carbonyl carbons, the quaternary carbons of the tert-butyl groups, the methyl carbons, and the central methylene carbon. chemicalbook.com The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield.

Table 1: Representative ¹H and ¹³C NMR Data for 2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd) Data is illustrative and based on typical chemical shifts for this compound.

| Nucleus | Signal | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~1.1-1.2 | -C(CH₃)₃ (tert-butyl protons) |

| ¹H | Singlet | ~5.6-5.8 | -CO-CH= (vinyl proton, enol form) |

| ¹³C | Quaternary | ~200-210 | C=O (carbonyl carbon) |

| ¹³C | Methylene | ~90-100 | -CO-CH= (vinyl carbon, enol form) |

| ¹³C | Quaternary | ~40-45 | -C(CH₃)₃ (quaternary carbon) |

| ¹³C | Methyl | ~25-30 | -C(CH₃)₃ (methyl carbons) |

While one-dimensional NMR is powerful, complex structures often require multidimensional techniques for complete assignment. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace proton networks through the molecule. For derivatives of 2,2,4,6,6-pentamethyl-3,5-heptanedione with more complex alkyl chains, COSY would be essential to confirm the connectivity.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with the carbons they are attached to. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two or three bonds. These techniques would be crucial for unequivocally assigning all carbon and proton signals in a substituted heptanedione derivative, confirming the positions of the methyl groups and other substituents on the carbon backbone.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For a compound like this compound (C₁₂H₂₂O₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (198.30 g/mol ). The fragmentation of ketones is well-characterized and typically involves cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). chemguide.co.uk This process results in the formation of stable acylium ions.

For β-diketones, the fragmentation can be more complex. Common fragmentation pathways for 2,2,6,6-tetramethyl-3,5-heptanedione (MW 184.27) include the loss of a tert-butyl group, leading to a prominent peak at m/z 127, and the formation of the tert-butyl cation itself at m/z 57. nist.gov The acylium ion [ (CH₃)₃C-CO ]⁺ would appear at m/z 85. These characteristic fragments are highly indicative of the pivaloyl moieties within the structure.

Table 2: Expected Key Mass Spectrometry Fragments for Diketones

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (for Pentamethyl derivative) |

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion (for Tetramethyl derivative) |

| 127 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |

| 85 | [(CH₃)₃C-CO]⁺ | Acylium ion from α-cleavage |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter light (Raman) at characteristic frequencies, providing a molecular "fingerprint."

For β-diketones like this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. researchgate.net In the diketo form, this appears as a strong absorption band typically in the range of 1700-1725 cm⁻¹. However, due to keto-enol tautomerism and strong intramolecular hydrogen bonding in the enol form, the C=O stretching band is often shifted to a lower frequency (around 1600 cm⁻¹) and may be broad. researchgate.net Other key absorptions include C-H stretching vibrations from the methyl groups (around 2870-2960 cm⁻¹) and C-H bending vibrations (around 1365-1470 cm⁻¹). nist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C single bonds often produce stronger Raman signals than IR signals. The symmetric vibrations of the molecule are particularly Raman-active. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for a Substituted Heptanedione Based on data for 2,2,6,6-tetramethyl-3,5-heptanedione. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| 2870-2960 | C-H stretch (methyl) | IR & Raman | Strong |

| ~1710 | C=O stretch (diketo form) | IR | Strong |

| ~1600 | C=O / C=C stretch (enol form, H-bonded) | IR & Raman | Strong |

| 1365-1470 | C-H bend (methyl) | IR | Medium-Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. The technique is particularly useful for compounds containing chromophores, such as conjugated systems.

The carbonyl groups in this compound act as chromophores. β-Diketones typically exhibit two main absorption bands. A strong band, usually in the range of 250-300 nm, is attributed to a π → π* transition of the conjugated enol form. A much weaker band at a longer wavelength is due to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

This technique is especially powerful for studying the formation of metal complexes, as this compound is a chelating ligand. Upon coordination to a metal ion, the electronic environment of the ligand changes, resulting in a shift of the absorption bands (typically a bathochromic or red shift). nih.govlibretexts.org The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can also occur due to d-d electronic transitions or charge-transfer bands. These spectral changes can be used to determine the stoichiometry and stability of the metal complexes formed.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) Studies of Chiral Derivatives

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) are powerful spectroscopic techniques for investigating the chiroptical properties of molecules. In the context of this compound, these studies become particularly relevant when it is used as a ligand to form complexes with metal ions, especially lanthanides, in a chiral environment. The inherent chirality can arise from the coordination of a chiral ancillary ligand or through the induction of chirality from a chiral solvent or co-guest.

Principles of CPL and CD in Lanthanide Complexes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the ground state electronic structure and the absolute configuration of chiral compounds.

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. CPL provides insights into the stereochemistry of the excited state of a molecule. The degree of circular polarization in emission is quantified by the luminescence dissymmetry factor, glum, defined as:

glum = 2 * (IL - IR) / (IL + IR)

where IL and IR are the intensities of the left and right circularly polarized emitted light, respectively. The values of glum can range from -2 to +2.

For lanthanide complexes, the CPL activity often originates from the 4f-4f transitions of the lanthanide ion, which are sensitized by the organic ligand. The chirality is transferred from the chiral ligand to the metal center, leading to differential emission. β-diketonates, including derivatives of this compound, are effective ligands for sensitizing lanthanide luminescence.

Chiroptical Studies of Related β-Diketonate Complexes

While specific CPL and CD studies on chiral derivatives of this compound are not extensively documented in the literature, research on the closely related ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (dpm), provides valuable insights.

A study by Iwamura et al. investigated the emerging CPL and CD at 4f-4f transitions of lanthanide (EuIII and TbIII) tris(β-diketonate) complexes embedded in chiral polysaccharide alkyl esters. nih.gov In this research, Tb(dpm)3 in α-pinene exhibited clear CPL characteristics. nih.gov This demonstrates that a chiral environment can induce chiroptical activity in achiral lanthanide complexes of bulky β-diketonate ligands.

The dissymmetry factors for related europium and terbium complexes with another β-diketonate, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod), in chiral environments have been reported, with glum values on the order of 10-2 to 10-3. nih.gov For instance, Eu(fod)3 in cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CABu) showed a glum value of +0.0671 at 593 nm. nih.gov

Table 1: CPL data for Tb(fod)3 in Chiral Polysaccharide Films nih.gov

| Chiral Matrix | Transition | Wavelength (nm) | glum |

| CABu | 5D4 → 7F6 | 490 | -0.0029 |

| CABu | 5D4 → 7F5 | 540 | +0.0078 |

| CABu | 5D4 → 7F5 | 552 | -0.0018 |

| CTA | 5D4 → 7F6 | 490 | -0.0053 |

| CTA | 5D4 → 7F5 | 542 | +0.0037 |

| CTA | 5D4 → 7F5 | 553 | -0.0059 |

Data sourced from Iwamura et al. (2020)

These findings suggest that chiral derivatives of this compound, when complexed with lanthanide ions, would be expected to exhibit significant CPL activity. The bulky pentamethyl structure could influence the coordination geometry around the metal ion, potentially leading to enhanced chirality transfer and larger glum values.

Further research in this area would involve the synthesis of chiral derivatives of this compound, for example, by introducing a chiral substituent on the ligand backbone. Subsequent complexation with luminescent lanthanide ions and detailed CPL and CD spectroscopic analysis would provide a deeper understanding of the structure-chiroptical property relationships in these systems.

Theoretical and Computational Chemistry Studies of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometries and electronic properties of molecules like 2,2,4,6,6-pentamethyl-3,5-heptanedione.

Like other β-dicarbonyl compounds, this compound exists in an equilibrium between its keto and enol tautomers. DFT calculations are employed to find the minimum energy structures (optimized geometries) for both forms. orientjchem.org These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The enol form is stabilized by an intramolecular hydrogen bond and a conjugated π-system. youtube.com However, the bulky tert-butyl groups introduce significant steric hindrance, which can influence the planarity of the molecule and the relative stability of the tautomers. miami.edu Computational studies on similar β-diketones show that the keto form is often more stable, though the energy difference can be small and influenced by the solvent. bohrium.com DFT calculations reveal that the transition state for the tautomerization process typically involves a four-membered ring. bohrium.com

| Parameter | Keto Tautomer | Enol Tautomer |

|---|---|---|

| C=O Bond Length (Å) | ~1.22 | ~1.26 (Ketone), N/A (Enol) |

| C-O Bond Length (Å) | N/A | ~1.33 |

| C=C Bond Length (Å) | N/A | ~1.37 |

| O-H Bond Length (Å) | N/A | ~0.98 |

| O···H Hydrogen Bond (Å) | N/A | ~1.65 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org DFT calculations are used to determine the energies of these orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically located on the π-system of the enol form or the oxygen lone pairs of the keto form, while the LUMO is a π* antibonding orbital.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: This table provides illustrative data based on typical DFT calculations for β-diketones.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.5 | Electron-donating ability |

| LUMO | ~ -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 | Chemical stability and reactivity |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. riken.jp For reactions involving this compound, such as its role in metal-catalyzed processes, DFT calculations can map out the entire reaction energy profile. nih.gov

These studies involve locating the transition state structure for each step of a proposed mechanism and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such computational investigations can provide insights into stereoselectivity and the role of catalysts by comparing the energy barriers of different possible pathways. nih.gov

Modeling of Metal-Ligand Interactions and Coordination Geometries

The deprotonated enolate of this compound, known as the dipivaloylmethanate (dpm) ligand, is widely used to form stable complexes with a vast range of metal ions. Computational modeling is used to study the nature of the metal-ligand bond and to predict the preferred coordination geometry. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. scirp.org

Vibrational Spectra (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching in the keto form or O-H stretching in the enol form.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and can help distinguish between the keto and enol tautomers based on their unique chemical environments.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions. ehu.esnih.gov These transition energies correspond to the absorption maxima (λ_max) in UV-Vis spectra and provide insight into the electronic structure of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape.

By simulating the motion of atoms over time, MD can explore the different accessible conformations, including the rotation of the bulky tert-butyl groups and the flexibility of the central diketone backbone. These simulations help in identifying the most stable or populated conformers and can be used to calculate the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and chemical reactivity.

Applications of 2,2,4,6,6 Pentamethyl 3,5 Heptanedione in Materials Science

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) of Thin Films

Metal-organic chemical vapor deposition (MOCVD) is a cornerstone technique for producing high-purity thin films for a wide range of applications, particularly in the electronics industry. The quality of the MOCVD process is highly dependent on the properties of the chemical precursors used. Metal complexes synthesized with 2,2,6,6-tetramethyl-3,5-heptanedione are frequently employed as precursors due to their requisite volatility and stability. researchgate.net

The Htmhd ligand chelates to a metal ion, forming a stable metal β-diketonate complex. The large organic groups of the ligand effectively encapsulate the metal center, preventing intermolecular interactions and allowing the complex to be vaporized at relatively low temperatures without decomposition. utwente.nl Once in the vapor phase, the precursor is transported to a heated substrate where it thermally decomposes, depositing a thin film of the desired metal or metal oxide material.

This method has been successfully used to grow a variety of advanced dielectric and ferroelectric thin films. sigmaaldrich.com For instance, zirconium and hafnium precursors modified with Htmhd are used to deposit their respective oxides, zirconia (ZrO₂) and hafnia (HfO₂). nih.govacs.org These materials are critical in the semiconductor industry as high-k dielectrics in transistors. Similarly, lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is used for growing lead oxide and other mixed-metal thin films. sigmaaldrich.com

Table 1: Examples of MOCVD Precursors Based on 2,2,6,6-Tetramethyl-3,5-heptanedione (tmhd)

| Precursor Complex | Target Thin Film Material | Application of Film |

|---|---|---|

| Zirconium tetrakis(tmhd) | Zirconium Dioxide (ZrO₂) | High-k dielectrics, thermal barrier coatings sigmaaldrich.comnih.gov |

| Hafnium tetrakis(tmhd) | Hafnium Dioxide (HfO₂) | Gate dielectric in MOS devices utwente.nl |

| Lead bis(tmhd) | Lead Oxide (PbO) | Ferroelectric materials sigmaaldrich.com |

| Yttrium tris(tmhd) | Yttrium Oxide (Y₂O₃) | High-temperature superconductors, dielectrics researchgate.net |

| Scandium tris(tmhd) | Scandium Oxide (Sc₂O₃) | High-k dielectrics mdpi.com |

Role in the Synthesis of Advanced Functional Materials

Advanced functional materials are designed to possess specific properties and perform particular functions, forming the basis of many modern technologies. idu.ac.idrsc.org The metal-organic complexes of 2,2,6,6-tetramethyl-3,5-heptanedione serve not only as precursors for thin films but also as building blocks for a broader range of functional materials.

The synthesis pathway using Htmhd-based precursors allows for precise control over the stoichiometry and purity of the final material. The thin films of zirconia and hafnia grown via MOCVD are prime examples of advanced functional materials, where their high dielectric constant is essential for the continued miniaturization of electronic components. utwente.nlnih.gov

Beyond thin films, these complexes are utilized in creating nanostructured materials. For example, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) can be incorporated into polymer matrices. This process results in nanocomposites that exhibit enhanced thermal stability and potent luminescent properties, combining the processability of the polymer with the unique optical characteristics of the lanthanide complex.

The versatility of Htmhd as a ligand allows for its use with a wide array of metals, including transition metals and lanthanides, thereby enabling the synthesis of a diverse portfolio of functional materials with tailored magnetic, electronic, and optical properties. researchgate.netacs.org

Potential in Optoelectronic Materials as Ligands for Luminescent Complexes

One of the most significant applications of 2,2,6,6-tetramethyl-3,5-heptanedione in materials science is its role as a ligand in highly luminescent lanthanide complexes for optoelectronic applications, such as in organic light-emitting diodes (OLEDs). Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) possess unique electronic structures that lead to sharp, line-like emission spectra, producing pure, vibrant colors (typically red for Eu³⁺ and green for Tb³⁺). tandfonline.com

However, the electronic transitions within lanthanide ions are "forbidden" by quantum mechanical selection rules, meaning they absorb light very inefficiently. This limitation is overcome by using an organic ligand like Htmhd in a process known as the "antenna effect." The Htmhd ligand has a strong absorption in the ultraviolet region. tandfonline.comrsc.org After absorbing a photon, the ligand transfers this excitation energy intramolecularly to the central lanthanide ion, which then de-excites by emitting light at its characteristic wavelength. tandfonline.comrsc.org This sensitization process dramatically enhances the luminescence intensity of the lanthanide ion.

Complexes such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), or Eu(tmhd)₃, are well-known for their strong red emission upon UV excitation. These materials are investigated for use as the red-emitting component in OLEDs and other display technologies. chemicalbook.com The combination of high luminescence efficiency, color purity, and thermal stability makes these complexes highly attractive for advanced optoelectronic devices.

Table 2: Photoluminescent Properties of Lanthanide Complexes with β-diketonate Ligands

| Lanthanide Complex | Excitation Wavelength Range | Primary Emission Peak | Observed Color | Key Electronic Transition |

|---|---|---|---|---|

| Europium(III) complexes | UV (~350 nm) | ~612 nm | Bright Red | ⁵D₀ → ⁷F₂ |

| Terbium(III) complexes | UV (~350 nm) | ~545 nm | Bright Green | ⁵D₄ → ⁷F₅ tandfonline.com |

Future Research Directions for 2,2,4,6,6 Pentamethyl 3,5 Heptanedione

Development of Asymmetric Catalysis Utilizing Chiral Derivatives

Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of novel chiral ligands is crucial for advancing this field. While 2,2,4,6,6-pentamethyl-3,5-heptanedione is achiral, its carbon backbone presents opportunities for modification to create chiral derivatives that could serve as valuable ligands for enantioselective transformations.

Future research could focus on synthesizing chiral analogues of this compound. This could be achieved by introducing chiral substituents at the peripheral tert-butyl groups or by creating chirality on the central carbon (position 4), although the latter would require significant synthetic innovation. Once synthesized, these chiral ligands could be complexed with various transition metals (e.g., rhodium, ruthenium, palladium, copper) to form catalysts for a range of asymmetric reactions.

The significant steric bulk of the pentamethyl-heptanedione backbone is a key feature. In a chiral catalyst, this steric hindrance could create a highly defined and constrained chiral pocket around the metal center. colorado.edursc.org This could lead to exceptional levels of enantioselectivity in catalytic reactions, as the catalyst would be able to more effectively differentiate between the prochiral faces of a substrate. nih.gov Research efforts could explore the application of these novel chiral catalysts in reactions such as asymmetric hydrogenation, conjugate additions, and cyclopropanation, where precise steric control is paramount for achieving high enantiomeric excess. mdpi.com

| Asymmetric Reaction | Potential Metal Center | Substrate Class | Anticipated Advantage of Ligand |

|---|---|---|---|

| Hydrogenation | Ru, Rh, Ir | Prochiral ketones, olefins | High enantioselectivity due to sterically defined chiral pocket. |

| Conjugate Addition | Cu, Rh | α,β-Unsaturated carbonyls | Enhanced facial discrimination of the substrate. |

| Diels-Alder Reaction | Cu, Sc, Yb | Dienes and dienophiles | Stereocontrol of endo/exo selectivity and enantioselectivity. |

| Allylic Alkylation | Pd, Mo | Allylic substrates and nucleophiles | Precise control over regioselectivity and enantioselectivity. |

Exploration of Novel Coordination Architectures and Metal-Organic Frameworks

The coordination chemistry of β-diketonates is extensive, but the unique steric profile of this compound offers opportunities to create novel metal complexes with unusual geometries and properties. The bulky tert-butyl groups, combined with the central methyl group, can prevent the formation of higher-coordinate complexes that are common with less hindered ligands like acetylacetonate. colorado.edu This could lead to the isolation of coordinatively unsaturated metal centers, which are often highly reactive and catalytically active. Future work should involve systematically reacting this ligand with a wide range of metal ions to explore the resulting coordination architectures.

A particularly exciting frontier is the incorporation of this compound, or functionalized versions thereof, into Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal nodes and organic linkers, known for their high porosity and tunable properties. While β-diketonates are not typically used as the primary bridging linkers in MOFs, they can be employed as ancillary or capping ligands to modify the properties of the final structure.

Future research could investigate the use of this bulky ligand to:

Control Pore Size: The steric hindrance could act as a modulating agent, fine-tuning the pore apertures and internal environment of MOFs.

Create Hierarchical Porosity: Incorporating such a large ligand could introduce defects or larger mesopores within a microporous framework, leading to materials with hierarchical porosity that are beneficial for catalysis involving large molecules.

Enhance Stability: The chelate effect and the hydrophobic nature of the ligand could enhance the thermal and hydrothermal stability of the resulting MOFs. google.com

Functionalize MOF Nodes: By coordinating to the metal nodes, the ligand could impart specific properties, such as hydrophobicity, or serve as a site for post-synthetic modification.

Advanced Materials Synthesis with Tailored Properties

Metal complexes of β-diketonates are widely used as precursors for the synthesis of advanced materials, particularly through Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net The key requirements for an MOCVD precursor are sufficient volatility and thermal stability to allow for transport into the gas phase without premature decomposition. The bulky, non-polar alkyl groups of this compound are expected to yield metal complexes with high volatility and good solubility in organic solvents. prochemonline.comutwente.nl

Future research should focus on the synthesis and characterization of various metal complexes of this ligand (e.g., with Al, Cu, Zr, Hf, and rare earth elements) and evaluating their suitability as MOCVD precursors. researchgate.netnih.gov These precursors could be used to deposit a variety of high-purity materials with tailored properties:

Metal Oxide Thin Films: For applications in electronics, optics, and catalysis (e.g., depositing HfO₂, ZrO₂, or transparent conducting oxides). utwente.nlnih.gov

Pure Metal Films: For creating conductive layers or catalytic surfaces.

Doped Materials: By co-sublimating two or more different metal complexes, precisely doped materials can be fabricated.

The structure of the ligand directly influences the decomposition mechanism of the precursor, which in turn affects the purity, crystallinity, and morphology of the resulting film. researchgate.netnih.gov The specific decomposition pathways of this compound complexes are an important area for fundamental study, as understanding these pathways will allow for greater control over the properties of the deposited materials.

| Ligand | Common Abbreviation | Steric Hindrance | Expected Volatility of Metal Complexes | Potential MOCVD Application |

|---|---|---|---|---|

| Acetylacetonate | acac | Low | Moderate | General purpose metal and metal oxide films. |

| 2,2,6,6-Tetramethyl-3,5-heptanedionate | thd or dpm | High | High | High-purity films requiring lower deposition temperatures. nih.gov |

| 1,1,1-Trifluoroacetylacetonate | tfa | Low | High | Fluorine-containing materials; lower deposition temperatures. |

| 2,2,4,6,6-Pentamethyl-3,5-heptanedionate | - | Very High | Very High (Predicted) | Novel oxide/metal films; low-temperature deposition; atomic layer deposition (ALD). |

Integration with Emerging Technologies in Chemical Synthesis and Catalysis

The unique properties of this compound and its metal complexes make them well-suited for integration with emerging technologies that are revolutionizing chemical synthesis and catalysis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and easier scalability. The high solubility and stability of metal complexes derived from sterically hindered β-diketonates make them ideal candidates for use as homogeneous catalysts in flow systems. Future research could develop catalytic processes, such as hydrogenations or C-C coupling reactions, that utilize these complexes in a continuous flow setup, potentially leading to more efficient and automated chemical production. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating chemical reactions. nih.gov The synthesis of this compound itself, the formation of its metal complexes, and catalytic reactions employing these complexes could all be significantly expedited using microwave technology. nih.gov This approach could reduce reaction times from hours to minutes, decrease energy consumption, and in some cases, improve product yields by minimizing side reactions.

High-Throughput Screening: The development of new catalysts often involves the synthesis and testing of large libraries of related compounds. The modular nature of this compound allows for the potential synthesis of a diverse library of derivatives with different electronic and steric properties. These libraries of ligands could then be rapidly complexed with various metals and screened for catalytic activity in a high-throughput fashion, accelerating the discovery of new and improved catalysts for important chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,2,6,6-tetramethyl-3,5-heptanedione, and how can purity be validated?

- Synthesis : The compound is typically synthesized via Claisen condensation of pivaloyl derivatives. Key steps include refluxing pivaloyl chloride with a diketone precursor in anhydrous conditions, followed by neutralization .

- Purification : Distillation under reduced pressure is critical due to its boiling point variability (e.g., 72–73°C at 6 mmHg vs. 104°C at 34 mmHg ). Solvent recrystallization using chloroform or hexane is recommended for higher purity.

- Validation : Infrared (IR) spectroscopy is essential. Key IR peaks include C=O stretching at ~1715 cm⁻¹ and C-H bending of methyl groups at ~1360 cm⁻¹ . Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (184.28 g/mol) and purity (>98% ).

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use fume hoods and personal protective equipment (PPE) due to hazards (H315: skin irritation; H335: respiratory irritation ).

- Storage : Store under nitrogen at ambient temperatures to prevent oxidation. Avoid exposure to moisture, as diketones can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What role does 2,2,6,6-tetramethyl-3,5-heptanedione play in coordination chemistry, and how can its ligand properties be optimized?

- Application : The compound acts as a β-diketone ligand, forming stable complexes with transition metals (e.g., Ru, Cu) due to its electron-withdrawing methyl groups enhancing chelation .

- Optimization :

- Vary metal-to-ligand ratios (1:1 to 1:3) to study coordination geometry.

- Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.

- Thermogravimetric analysis (TGA) assesses thermal stability of complexes .

Q. How can contradictions in reported physical properties (e.g., boiling points) be resolved experimentally?

- Data Conflict : Boiling points differ across sources due to pressure variations (see Table 1).

- Resolution :

-

Replicate measurements using a calibrated manostat to control pressure.

-

Compare results with the Clausius-Clapeyron equation to validate consistency.

-

Report conditions explicitly (e.g., "72–73°C at 6 mmHg" ).

Table 1: Boiling Point Variations

Pressure (mmHg) Boiling Point (°C) Source 6 72–73 34 104

Q. What mechanistic insights govern the reactivity of this diketone in enolate formation?

- Mechanism : The compound forms enolates under basic conditions (e.g., NaH or LDA), stabilized by steric hindrance from methyl groups.

- Experimental Design :

- Use NMR spectroscopy to monitor enolate formation (disappearance of C=O peaks).

- Kinetic studies under varying bases (e.g., KOtBu vs. LDA) reveal steric effects on reaction rates .

Methodological Guidelines

- Data Analysis : Address uncertainties in spectroscopic data (e.g., IR peak shifts due to solvent interactions ).

- Safety Protocols : Follow GHS guidelines for combustibility (flash point: 67°C ) and ensure waste disposal complies with lab regulations .

- Reproducibility : Document solvent purity (e.g., chloroform grade) and instrument calibration (e.g., IR grating settings ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products